tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl ester group, an aminomethyl group, and a methylidene group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.
Introduction of Functional Groups: The aminomethyl and methylidene groups are introduced through subsequent reactions, such as nucleophilic substitution and elimination reactions.
Esterification: The tert-butyl ester group is introduced via esterification, where the carboxylic acid group reacts with tert-butyl alcohol in the presence of an acid catalyst.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Halides, ethers
Scientific Research Applications
tert-Butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate
- tert-Butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate sulfate
Uniqueness
tert-Butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for various experimental and industrial applications, providing an advantage in terms of ease of handling and formulation.
Properties
Molecular Formula |
C13H23ClN2O2 |
---|---|
Molecular Weight |
274.79 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H/t9?,10-,11-;/m0./s1 |
InChI Key |
QPUDQZHGZUWSKX-GRRKOUOSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H]1C(=C)C2CN.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=C)C2CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.